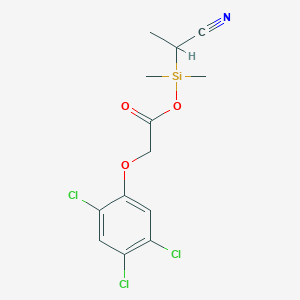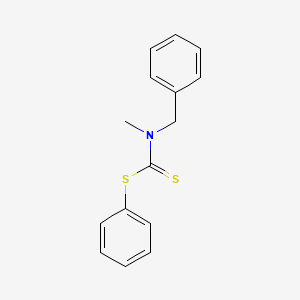
Phenyl benzyl(methyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl benzyl(methyl)carbamodithioate is an organic compound with the molecular formula C15H15NS2 It is a derivative of carbamodithioate, characterized by the presence of phenyl, benzyl, and methyl groups attached to the carbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl benzyl(methyl)carbamodithioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium methylcarbamodithioate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl benzyl(methyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Phenyl benzyl(methyl)carbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl benzyl(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Phenyl benzyl(methyl)carbamodithioate can be compared with other similar compounds, such as:
Phenyl methylcarbamodithioate: Lacks the benzyl group, which may affect its reactivity and applications.
Benzyl methylcarbamodithioate:
Phenyl benzylcarbamodithioate: Lacks the methyl group, which can influence its chemical behavior and applications.
Propriétés
Numéro CAS |
109720-09-4 |
|---|---|
Formule moléculaire |
C15H15NS2 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
phenyl N-benzyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C15H15NS2/c1-16(12-13-8-4-2-5-9-13)15(17)18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
KYGKMIGOADMZLB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=S)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


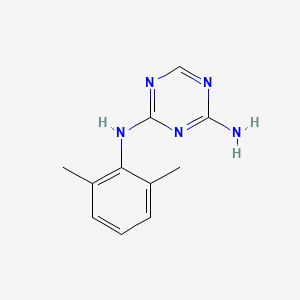
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)

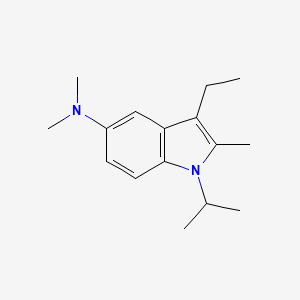
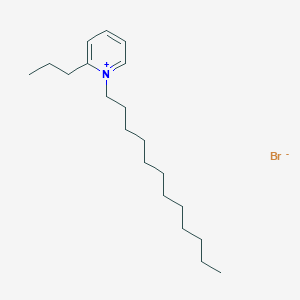
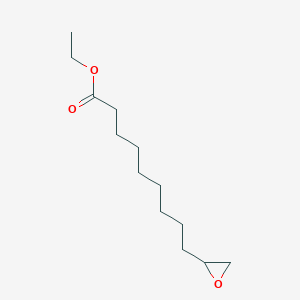
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)


